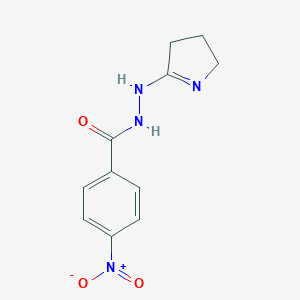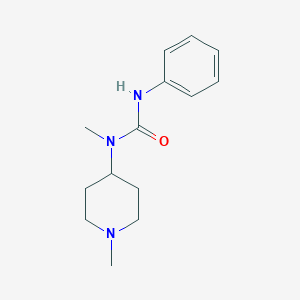
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as DMOCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, studies have suggested that it may exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. Additionally, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile's ability to act as a fluorescent probe may be due to its ability to bind to metal ions and undergo a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. Additionally, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for the detection of metal ions in solution. However, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile's potential toxicity and lack of selectivity for certain enzymes may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile and to determine its potential as a therapeutic agent for the treatment of cancer and inflammation. Finally, the development of more selective analogs of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile may improve its usefulness in lab experiments and potential therapeutic applications.
Métodos De Síntesis
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile with 2,6-dimethylmorpholine in the presence of a base or acid catalyst. Other methods include the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile with 2,6-dimethylmorpholine N-oxide or the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile with 2,6-dimethylmorpholine and cyanogen bromide.
Aplicaciones Científicas De Investigación
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as a fluorescent probe for the detection of metal ions in solution.
Propiedades
Nombre del producto |
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
|---|---|
Fórmula molecular |
C17H19N3O2 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
5-(2,6-dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-6-14(7-5-11)16-19-15(8-18)17(22-16)20-9-12(2)21-13(3)10-20/h4-7,12-13H,9-10H2,1-3H3 |
Clave InChI |
CKGJOGLOTWCLBZ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)C#N |
SMILES canónico |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B256593.png)
![1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B256596.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B256597.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)


![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)

acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)
